molecular formula C15H22N2O5 B4080538 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No. B4080538
M. Wt: 310.35 g/mol
InChI Key: NKDQVIWRNQEBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as ECCC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. ECCC belongs to the class of cyclohexene carboxylic acids and has a chemical formula of C16H24N2O5.

Mechanism of Action

The mechanism of action of 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid is not fully understood. However, it has been suggested that 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid may exert its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. It has also been proposed that 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The antibacterial activity of 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation, and disrupt bacterial cell membranes. Animal studies have also shown that 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid can reduce tumor growth and inflammation in vivo. However, the toxicity and pharmacokinetics of 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid in humans have not been fully evaluated, and further studies are needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid in lab experiments is its potential as a cytotoxic agent for cancer treatment. 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a potential candidate for further investigation. Another advantage of 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid is its antibacterial activity, which could be useful in the development of new antibacterial agents. However, one of the limitations of using 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid in lab experiments is its potential toxicity, which needs to be evaluated before it can be used in clinical settings.

Future Directions

There are several future directions for research on 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid. One area of research could focus on the optimization of 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid synthesis methods to improve its yield and purity. Another area of research could investigate the mechanism of action of 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid in more detail to better understand its cytotoxic, anti-inflammatory, and antibacterial effects. Additionally, further studies are needed to evaluate the safety and efficacy of 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid in humans, which could pave the way for its use in clinical settings.

Scientific Research Applications

6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been the subject of scientific research due to its potential applications in the field of medicine. Some of the areas where 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been studied include cancer treatment, anti-inflammatory therapy, and antibacterial agents. 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been found to exhibit cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammation-related diseases. Additionally, 6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has demonstrated antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

6-(4-ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-2-22-15(21)17-9-7-16(8-10-17)13(18)11-5-3-4-6-12(11)14(19)20/h3-4,11-12H,2,5-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDQVIWRNQEBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid
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6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid
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6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid
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6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid

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